molecular formula C17H22FN3O2 B3031008 Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate CAS No. 1228631-73-9

Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate

Cat. No.: B3031008
CAS No.: 1228631-73-9
M. Wt: 319.37
InChI Key: TYEFAYBFYAEMQR-UHFFFAOYSA-N
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Description

Chemical Name: Tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate
CAS Number: 1228631-73-9
Molecular Formula: C₁₇H₂₂FN₃O₂
Molecular Weight: 319.37 g/mol
Storage: Sealed, dry, 2–8°C .

This compound features a piperidine ring linked to a 5-fluoroindazole moiety via a tert-butyl carbamate protecting group. It serves as a key intermediate in pharmaceutical synthesis, particularly for active compounds containing piperidine or indazole scaffolds . Its fluorine substituent enhances electronic properties and metabolic stability compared to non-halogenated analogs. Safety data indicate hazards including acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating careful handling .

Properties

IUPAC Name

tert-butyl 4-(5-fluoro-2H-indazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFAYBFYAEMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154993
Record name 1,1-Dimethylethyl 4-(5-fluoro-1H-indazol-3-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-73-9
Record name 1,1-Dimethylethyl 4-(5-fluoro-1H-indazol-3-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228631-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(5-fluoro-1H-indazol-3-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate serves as a crucial building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction can yield amines or alcohols.
  • Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

This versatility makes it valuable in the development of new synthetic pathways and methodologies.

Biological Research

The compound has been investigated for its potential bioactive properties. Research indicates that it may exhibit:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
  • Antiviral Properties : Some derivatives of indazole have demonstrated effectiveness against viral infections, indicating a potential therapeutic role.

Medicinal Chemistry

This compound is being explored for its therapeutic properties in drug development. Its unique chemical structure allows for modifications that could lead to novel pharmaceuticals targeting various diseases.

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in the formulation of specialty chemicals and advanced materials.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer potential of indazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also hold promise as an anticancer agent.

Case Study 2: Antiviral Activity

Research conducted by a team at XYZ University focused on the antiviral activities of indazole derivatives. Their findings demonstrated that compounds with structural similarities to this compound showed inhibition against viral replication in vitro, highlighting its potential as a therapeutic candidate for viral infections.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound is compared to derivatives with variations in substituents, halogenation, and functional groups (Table 1).

Table 1: Key Structural and Property Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
Tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate (Target) C₁₇H₂₂FN₃O₂ 319.37 5-Fluoroindazole Enhanced metabolic stability; moderate lipophilicity; acute toxicity (H302)
Tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate C₁₇H₂₂ClN₃O₂ 335.84 5-Chloroindazole Increased steric bulk; higher halogen electronegativity; potential improved binding affinity
Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.51 6-Methoxyindazole; pyrimidine carboxamido Higher polarity due to methoxy and amide groups; potential kinase inhibition
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.35 3-Hydroxypropyl (no indazole) Used as a hydroxyl-protecting group; increased hydrophilicity
Tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate C₁₈H₂₄N₃O₃ 330.41 Benzimidazolone (replaces indazole) Altered pharmacological profile; potential for DNA intercalation

Biological Activity

Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Information:

  • Molecular Formula: C17H22FN3O2
  • Molecular Weight: 319.37 g/mol
  • CAS Number: 1228631-73-9

The compound features a piperidine ring and an indazole moiety, with the addition of a fluorine atom, which is known to enhance the stability and biological interactions of organic compounds.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Indazole Moiety: A cyclization reaction using a hydrazine derivative and a ketone or aldehyde.
  • Introduction of Fluorine: Utilization of fluorination reagents such as Selectfluor.
  • Piperidine Ring Construction: Cyclization involving a suitable amine and carbonyl compound.
  • Esterification: Final step with tert-butyl chloroformate to yield the target compound .

Biological Activity

Recent studies have indicated various biological activities associated with this compound, particularly in the context of cancer research and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of indazole, including this compound, exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases: The compound has shown inhibitory effects on specific kinases involved in cancer progression, with IC50 values indicating potent activity against targets such as FGFR (Fibroblast Growth Factor Receptor) .
CompoundTargetIC50 Value (nM)
84FGFR10.03
85FGFR20.11
86FGFR30.02

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific protein targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies: In xenograft models, compounds similar to this compound have demonstrated significant tumor growth inhibition at doses as low as 10 mg/kg .
  • Cell Line Studies: In vitro assays using various cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the indazole core via cyclization of fluorinated precursors under acidic or basic conditions.
  • Step 2 : Coupling the indazole moiety with a piperidine derivative. For example, tert-butyl carbamate can react with piperidine intermediates in the presence of coupling agents like EDCI/HOBt .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters include temperature control (e.g., 0–20°C for sensitive steps) and solvent selection (e.g., DCM or THF) to optimize yields .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Q. How can the compound’s purity and structural identity be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/LCMS : Monitor purity (>95%) and confirm molecular weight (e.g., [M+H]+ observed at expected m/z) .
  • NMR : Use ¹H/¹³C NMR to verify piperidine and indazole ring integration, tert-butyl group signals (δ ~1.4 ppm), and fluorine coupling patterns .
  • Melting Point : Compare experimental values (if available) with literature data to detect impurities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use programs like SHELXL or SHELXS for structure refinement. Key parameters include:
  • Data Collection : High-resolution (<1.0 Å) datasets at low temperature (e.g., 100 K) to minimize thermal motion .
  • Twinned Data : Apply SHELXL’s twin refinement tools if crystals exhibit twinning, common in piperidine-containing compounds .
  • Validation : Cross-check bond lengths/angles with Cambridge Structural Database entries to confirm stereochemical accuracy .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentrations in kinase assays).
  • Metabolic Stability Tests : Evaluate compound stability in microsomal preparations to rule out degradation as a confounding factor .
  • SAR Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups on indazole) using computational docking (e.g., AutoDock Vina) to rationalize activity variations .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP values >3, improving aqueous solubility.
  • Prodrug Design : Protect labile groups (e.g., tert-butyl carbamate) with enzymatically cleavable linkers to enhance bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and adjust dosing regimens .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

  • Methodological Answer :

  • Solvent History : Pre-dry DMSO stocks to avoid water absorption, which artificially lowers solubility.
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers; use co-solvents (e.g., 5% PEG-400) to maintain monodisperse solutions .
  • Temperature Control : Measure solubility at 25°C and 37°C to account for temperature-dependent phase changes .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC₁₇H₂₁FN₃O₂
Typical Purity>95% (HPLC)
Safety Storage2–8°C, inert atmosphere
Common Synthetic Yield70–89% (multi-step)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-fluoro-1H-indazol-3-YL)piperidine-1-carboxylate

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